molecular formula C11H13FO B1446732 3-(3-Fluorophenyl)-2,2-dimethylpropanal CAS No. 72475-10-6

3-(3-Fluorophenyl)-2,2-dimethylpropanal

Cat. No. B1446732
CAS RN: 72475-10-6
M. Wt: 180.22 g/mol
InChI Key: NVZORLGUGQMKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-2,2-dimethylpropanal (3-FP-DMP) is an organic compound belonging to the class of arylalkylaldehydes. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 3-FP-DMP is a colorless liquid at room temperature and has a boiling point of 142°C. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Synthesis of Schiff Bases

Application Summary: Schiff bases derived from 3-(3-Fluorophenyl)-2,2-dimethylpropanal are being explored for their potential in treating infectious diseases. These compounds are synthesized through the reaction with various amines and show promise as antimicrobial agents .

Experimental Procedures: The synthesis involves the condensation of 3-(3-Fluorophenyl)-2,2-dimethylpropanal with primary amines. The resulting Schiff bases are then tested for their biological activity against a range of microbial strains.

Results: Some synthesized Schiff bases have demonstrated moderate antifungal activity, particularly against Candida species. The most active compound against C. albicans featured a 4-methoxyphenyl moiety, with an MIC value of 62.5 µg/mL .

Antimicrobial Activity

Application Summary: The antimicrobial properties of compounds derived from 3-(3-Fluorophenyl)-2,2-dimethylpropanal are a significant area of research. These compounds are evaluated for their effectiveness against drug-resistant strains of bacteria and fungi .

Experimental Procedures: The compounds are subjected to antimicrobial assays to determine their minimum inhibitory concentrations (MICs) against various pathogens.

Results: Several derivatives have shown promising antibacterial and antifungal activities, suggesting potential use in developing new treatments for infectious diseases .

Molecular Docking Studies

Application Summary: Molecular docking studies are conducted to understand the interaction between synthesized compounds from 3-(3-Fluorophenyl)-2,2-dimethylpropanal and target proteins involved in microbial pathogenesis .

Experimental Procedures: The compounds are virtually docked into the active sites of enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase to predict binding affinities and elucidate the mechanism of action.

Results: The docking studies provide insights into the potential efficacy of the compounds as antimicrobial agents, guiding further optimization and development .

Cytotoxicity Evaluation

Application Summary: Evaluating the cytotoxicity of new chemical entities is crucial for drug development. Compounds based on 3-(3-Fluorophenyl)-2,2-dimethylpropanal are tested for their safety profile in cell lines .

Experimental Procedures: The synthesized compounds are exposed to various cell lines to assess their toxicity. This helps in determining the therapeutic index and safety margins.

Results: The cytotoxicity studies help in identifying compounds with a favorable safety profile, which are then further considered for preclinical development .

properties

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZORLGUGQMKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)-2,2-dimethylpropanal
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)-2,2-dimethylpropanal
Reactant of Route 3
3-(3-Fluorophenyl)-2,2-dimethylpropanal
Reactant of Route 4
3-(3-Fluorophenyl)-2,2-dimethylpropanal
Reactant of Route 5
3-(3-Fluorophenyl)-2,2-dimethylpropanal
Reactant of Route 6
Reactant of Route 6
3-(3-Fluorophenyl)-2,2-dimethylpropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.